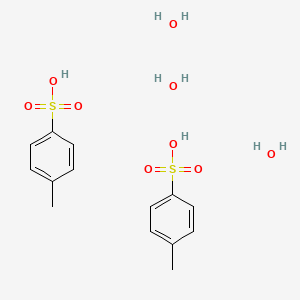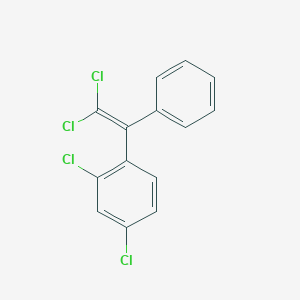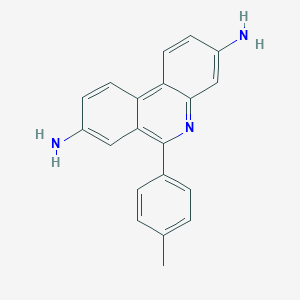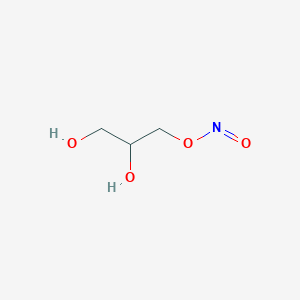
4-Methylbenzene-1-sulfonic acid--water (2/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzene-1-sulfonic acid–water (2/3) is a chemical compound that consists of 4-methylbenzenesulfonic acid and water in a 2:3 ratio. This compound is also known as p-toluenesulfonic acid monohydrate. It is a white, crystalline solid that is highly soluble in water and other polar solvents. The compound is widely used in organic synthesis due to its strong acidic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylbenzene-1-sulfonic acid is typically synthesized through the sulfonation of toluene. The reaction involves the addition of sulfur trioxide and fuming sulfuric acid to toluene, resulting in the formation of 4-methylbenzenesulfonic acid . The reaction conditions usually require a controlled temperature and the use of a catalyst to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, 4-methylbenzene-1-sulfonic acid is produced by sulfonating toluene with sulfuric acid. The process involves mixing toluene with concentrated sulfuric acid and heating the mixture to a specific temperature. The resulting product is then purified through crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other substituents.
Esterification: It reacts with alcohols to form esters.
Neutralization: It can be neutralized by bases to form salts.
Common Reagents and Conditions
Sulfur Trioxide and Fuming Sulfuric Acid: Used in the sulfonation process.
Alcohols: Used in esterification reactions.
Bases: Used in neutralization reactions.
Major Products Formed
Esters: Formed from esterification reactions.
Aplicaciones Científicas De Investigación
4-Methylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Employed in the preparation of certain biological compounds.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methylbenzene-1-sulfonic acid involves its strong acidic properties. The sulfonic acid group (-SO3H) is highly electrophilic, making it an effective catalyst in various chemical reactions. The compound can donate protons (H+) to other molecules, facilitating reactions such as esterification and transesterification .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the methyl group.
Sulfanilic Acid: Contains an amino group instead of a methyl group.
Toluene-4-sulfonic Acid: Another name for 4-methylbenzene-1-sulfonic acid.
Uniqueness
4-Methylbenzene-1-sulfonic acid is unique due to its strong acidic properties and its ability to act as a catalyst in a wide range of chemical reactions. Its solubility in water and polar solvents also makes it highly versatile in various applications .
Propiedades
Número CAS |
189944-94-3 |
|---|---|
Fórmula molecular |
C14H22O9S2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;trihydrate |
InChI |
InChI=1S/2C7H8O3S.3H2O/c2*1-6-2-4-7(5-3-6)11(8,9)10;;;/h2*2-5H,1H3,(H,8,9,10);3*1H2 |
Clave InChI |
UBKVOSUFZCTEQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-5-[(methylthio)propyl]pyrazine](/img/structure/B12560130.png)

![2-Butynoic acid, 4-oxo-4-[2-(phenylmethyl)phenyl]-, methyl ester](/img/structure/B12560133.png)
![[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12560141.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)

![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)


![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)

![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
